8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique triazolo-pyridine structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with appropriate reagents under mild basic conditions. For instance, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be employed for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atom and other positions on the triazolo-pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including growth and differentiation . The compound binds to the active site of the kinase, preventing its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo structure but differ in their specific ring systems and substituents.
[1,2,4]Triazolo[4,3-a]pyridin-3-ylidene complexes: These complexes involve coordination with metals like rhodium and palladium, offering different chemical properties and applications.
Uniqueness
8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H4FN3O |
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Molecular Weight |
153.11 g/mol |
IUPAC Name |
8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C6H4FN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11) |
InChI Key |
IIKJUAKLEKFBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NNC2=O)C(=C1)F |
Origin of Product |
United States |
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